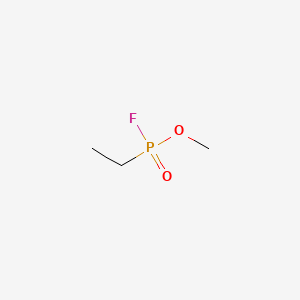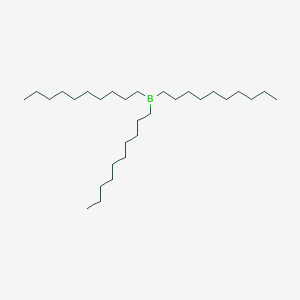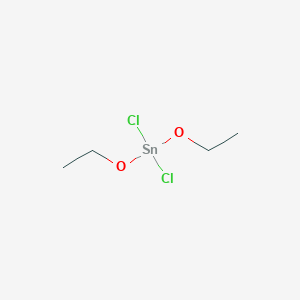
Antiviral agent 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiviral Agent 9 is a synthetic compound designed to inhibit the replication of various viruses. It has shown promising results in preclinical studies and is being explored for its potential to treat a range of viral infections. The compound is part of a broader class of antiviral agents that target viral replication mechanisms, making it a valuable candidate in the fight against viral diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 9 typically involves multiple steps, starting from simple, achiral starting materials. The process includes selective protection of functional groups, enantioselective reactions, and purification steps. One common synthetic route involves the use of nucleoside analogs, which are modified to enhance antiviral activity .
Industrial Production Methods: Industrial production of this compound requires scalable and efficient synthetic routes. The process often involves the use of chiral pool starting materials and advanced purification techniques to ensure high purity and yield. The production methods are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles wherever possible .
Analyse Chemischer Reaktionen
Types of Reactions: Antiviral Agent 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antiviral Agent 9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential treatment for viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces
Wirkmechanismus
Antiviral Agent 9 exerts its effects by targeting specific viral proteins and enzymes essential for viral replication. The compound interferes with the viral life cycle at multiple stages, including:
Attachment and Entry: Prevents the virus from binding to host cell receptors.
Replication: Inhibits viral RNA or DNA polymerases, preventing the synthesis of viral genetic material.
Assembly and Release: Disrupts the assembly of new viral particles and their release from infected cells
Molecular Targets and Pathways:
Viral Polymerases: Inhibits the activity of viral RNA or DNA polymerases.
Host Cell Receptors: Blocks the interaction between viral proteins and host cell receptors.
Signal Transduction Pathways: Modulates host cell signaling pathways to enhance antiviral responses.
Vergleich Mit ähnlichen Verbindungen
Antiviral Agent 9 is compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C38H50N7O8P |
|---|---|
Molekulargewicht |
763.8 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[4-[(2S)-4-cyclopentyl-3-oxo-2-(phenylmethoxycarbonylamino)butyl]phenoxy]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C38H50N7O8P/c1-25(2)52-37(47)27(4)44-54(49,24-51-26(3)20-45-23-42-34-35(39)40-22-41-36(34)45)53-31-16-14-29(15-17-31)18-32(33(46)19-28-10-8-9-11-28)43-38(48)50-21-30-12-6-5-7-13-30/h5-7,12-17,22-23,25-28,32H,8-11,18-21,24H2,1-4H3,(H,43,48)(H,44,49)(H2,39,40,41)/t26-,27+,32+,54?/m1/s1 |
InChI-Schlüssel |
PUZZUCOVCRWYQD-JBTWAKKMSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=C(C=C3)C[C@@H](C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=C(C=C3)CC(C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


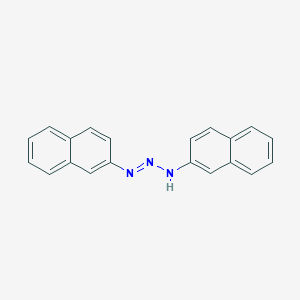
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
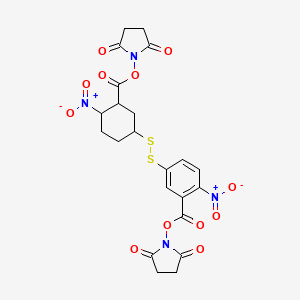
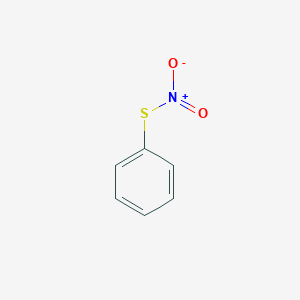
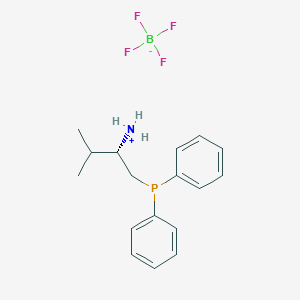

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
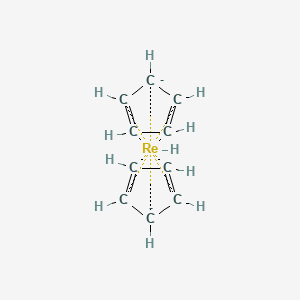
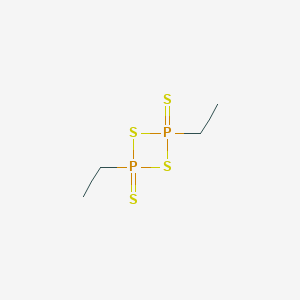
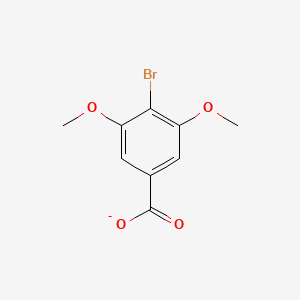
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
